

Futibatinib (TAS-120): An In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

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Abstract

Futibatinib (also known as TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It demonstrates significant anti-tumor activity in preclinical models and has shown clinical benefit in patients with tumors harboring FGFR genetic aberrations.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.

Introduction to Futibatinib and its Target: FGFR

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[2][6] Genetic alterations in FGFR genes, such as fusions, rearrangements, mutations, and amplifications, can lead to constitutive activation of this pathway, driving oncogenesis in a variety of solid tumors.[4] Futibatinib was developed as a targeted therapy to inhibit this aberrant signaling.[3]

Mechanism of Action







Futibatinib is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][7] This covalent modification leads to sustained inhibition of FGFR phosphorylation and downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCy pathways.[2][6] By blocking these pathways, futibatinib effectively reduces tumor cell proliferation and induces apoptosis in cancer cells with FGFR alterations.[2][6] Its irreversible binding mechanism may offer an advantage in overcoming acquired resistance to reversible ATP-competitive FGFR inhibitors.[8]



Futibatinib's Covalent Inhibition of FGFR Signaling Extracellular Space FGF Ligand Binds Intracellular Space Cell Membrane Mechanism of Action Irreversibly Binds ATP Pocket (Cysteine Residue) Inhibits Inhibits Inhibits Activates Activates Activates Downstream Signaling PI3K-AKT Pathway RAS-MAPK Pathway PLCy Pathway Covalent Bonding Leads to eads to eads to Cellular Outcomes

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Caption: Mechanism of Futibatinib Action.



Pharmacodynamics

The pharmacodynamic properties of futibatinib have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of FGFR signaling and subsequent anti-tumor effects.

In Vitro Activity

Futibatinib exhibits potent inhibitory activity against all four FGFR isoforms in enzymatic assays.[1][9] Its anti-proliferative effects have been demonstrated in a wide range of cancer cell lines harboring various FGFR aberrations.[1]

Table 1: In Vitro Inhibitory Activity of Futibatinib

Parameter	FGFR1	FGFR2	FGFR3	FGFR4	Reference(s
Enzyme IC50 (nM)	1.8	1.4	1.6	3.7	[1][9]
Cellular IC50 (nM)	-	-	-	-	
SNU-16 (FGFR2 amp)	-	15.3	-	-	[1]
AN3 CA (FGFR2 mut)	-	2.6	-	-	[1]
RT112/84 (FGFR3 fusion)	-	-	10.1	-	[1]
KMS-11 (FGFR3 trans)	-	-	1.8	-	[1]

IC₅₀: Half-maximal inhibitory concentration; amp: amplification; mut: mutation; trans: translocation



Kinase Selectivity

Futibatinib demonstrates high selectivity for the FGFR family. In a screening panel of 296 kinases, futibatinib showed strong inhibition of only a few non-FGFR kinases at a concentration of 100 nM.[1] A subsequent screen against 387 kinases confirmed its high selectivity, with only MAPK12 and INSR showing greater than 50% inhibition at 100 nM.[10]

Table 2: Kinase Selectivity Profile of Futibatinib (at 100 nM)

Kinase	% Inhibition	Reference(s)
FGFR1	99.1	[10]
FGFR2	97.0	[10]
FGFR3	97.8	[10]
FGFR4	94.8	[10]
MAPK12	69.0	[10]
INSR	55.0	[10]
RET (S891A mutant)	85.7	[1]
MAPKAPK2	54.3	[1]
CK1a	50.7	[1]

In Vivo Anti-Tumor Activity

Oral administration of futibatinib has been shown to cause significant, dose-dependent tumor growth inhibition in various xenograft models of human cancers with FGFR alterations.[1][2] The anti-tumor activity is correlated with sustained inhibition of FGFR phosphorylation in the tumor tissue.[1] For instance, in a rhabdomyosarcoma xenograft model, futibatinib monotherapy showed limited efficacy in delaying tumor growth, though it did inhibit the phosphorylation of FGFR4 and its downstream targets.[5][11]

Pharmacokinetics



The pharmacokinetic profile of futibatinib has been evaluated in preclinical species and in human clinical trials.

Preclinical Pharmacokinetics

Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of futibatinib. Detailed preclinical DMPK profiles, including plasma stability, protein binding, and membrane permeability, have been described.[10]

Clinical Pharmacokinetics

In patients with advanced solid tumors, the pharmacokinetics of futibatinib were found to be dose-proportional with once-daily dosing.[12]

Table 3: Clinical Pharmacokinetic Parameters of Futibatinib (20 mg once daily)

Parameter	Value	Reference(s)
T _{max} (median, hours)	2.0 (range: 1.2 - 22.8)	[2][13]
t ₁ / ₂ (mean, hours)	2.9	[2]
CL/F (geometric mean, L/h)	20	[2]
Metabolism	Primarily by CYP3A, lesser extent by CYP2C9 and CYP2D6	[2]
Excretion	~91% in feces, ~9% in urine	[2]

 T_{max} : Time to maximum plasma concentration; $t_1/2$: Elimination half-life; CL/F: Apparent oral clearance

Clinical Efficacy and Safety

Futibatinib has demonstrated clinically meaningful benefit in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or other rearrangements.[14][15]



In the pivotal Phase 2 FOENIX-CCA2 trial, futibatinib achieved a notable objective response rate (ORR) and a durable duration of response (DoR).[15][16]

Table 4: Efficacy of Futibatinib in the FOENIX-CCA2 Trial

Efficacy Endpoint	Result	Reference(s)
Objective Response Rate (ORR)	41.7%	[15][16]
Median Duration of Response (DoR)	9.5 months	[16]
Median Progression-Free Survival (PFS)	8.9 months	[16]
Median Overall Survival (OS)	20.0 months	[16]

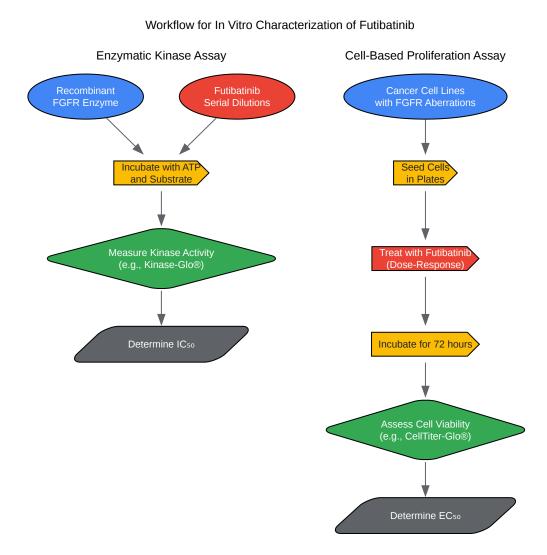
The most common treatment-related adverse events (TRAEs) include hyperphosphatemia, alopecia, dry mouth, diarrhea, and dry skin.[16] Hyperphosphatemia is a known on-target effect of FGFR inhibition.[17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of futibatinib.

In Vitro Kinase and Cell-Based Assays





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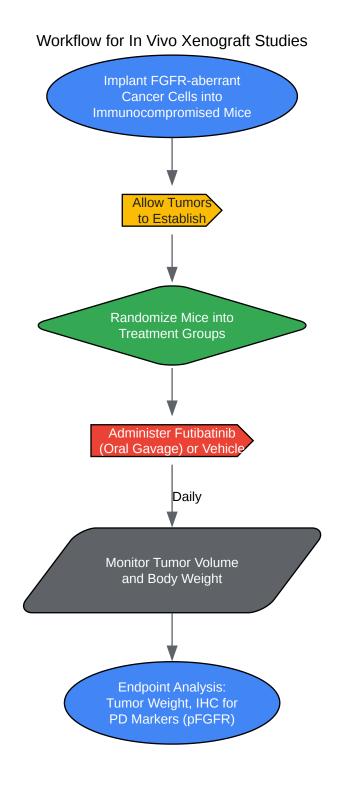
Caption: In Vitro Assay Workflow.



- Enzymatic Kinase Assays: The inhibitory activity of futibatinib against recombinant FGFR1,
 2, 3, and 4 can be determined using luminescence-based kinase assays such as Kinase-Glo® (Promega).[18] These assays measure the amount of ATP remaining after the kinase reaction, with a lower signal indicating higher kinase activity.
- Cell Proliferation Assays: The anti-proliferative effects of futibatinib on cancer cell lines with known FGFR alterations are typically assessed using viability assays like CellTiter-Glo® (Promega) or by direct cell counting. Cells are treated with a range of futibatinib concentrations for a defined period (e.g., 72 hours) before assessing cell viability.[1]
- Western Blotting: To confirm the on-target effect of futibatinib in cells, western blotting is
 used to measure the phosphorylation status of FGFR and its downstream signaling proteins
 (e.g., FRS2, ERK, AKT). Cells are treated with futibatinib for a short period, followed by lysis
 and protein analysis.[19]

In Vivo Tumor Xenograft Models





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Caption: In Vivo Xenograft Study Workflow.



- Animal Models: The in vivo efficacy of futibatinib is evaluated in immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with FGFR alterations.[1][20] Patient-derived xenograft (PDX) models can also be used to better recapitulate the heterogeneity of human tumors.[21]
- Dosing and Monitoring: Futibatinib is typically administered orally once daily.[5] Tumor volume and body weight are monitored regularly throughout the study.
- Pharmacodynamic Assessment: At the end of the study, tumors are excised, and
 pharmacodynamic markers, such as the levels of phosphorylated FGFR, can be assessed
 by immunohistochemistry (IHC) or western blotting to confirm target engagement in vivo.[21]

Conclusion

Futibatinib is a highly selective and potent irreversible inhibitor of FGFR1-4 with a well-characterized pharmacokinetic and pharmacodynamic profile. Its covalent mechanism of action provides sustained target inhibition, leading to significant anti-tumor activity in preclinical models and durable clinical responses in patients with FGFR-driven malignancies. The data summarized in this guide underscore the therapeutic potential of futibatinib as a precision medicine for cancers with aberrant FGFR signaling. Further research is ongoing to explore its activity in other tumor types and in combination with other anti-cancer agents.[3]

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